Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate
Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1007077
InChI:
InChI=1S/C18H17N3O5S/c1-2-11-26-17(23)12-7-9-13(10-8-12)19-18(27)20-16(22)14-5-3-4-6-15(14)21(24)25/h3-10H,2,11H2,1H3,(H2,19,20,22,27)
SMILES:
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula:
C18H17N3O5S
Molecular Weight:
387.4 g/mol
Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate
CAS No.:
Cat. No.: VC1007077
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O5S |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | propyl 4-[(2-nitrobenzoyl)carbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C18H17N3O5S/c1-2-11-26-17(23)12-7-9-13(10-8-12)19-18(27)20-16(22)14-5-3-4-6-15(14)21(24)25/h3-10H,2,11H2,1H3,(H2,19,20,22,27) |
| Standard InChI Key | BGNCGDDWNNLPGC-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator